Cas no 2171801-24-2 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a sterically hindered 2-methylbutanamido backbone and a propanoic acid terminus, offering controlled reactivity during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing branched alkyl side chains or constrained conformations into peptide sequences, enhancing structural diversity. Its compatibility with standard Fmoc-based SPPS protocols ensures efficient incorporation while minimizing side reactions. The carboxylate group allows further functionalization or conjugation, making it a versatile building block for complex peptide design.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid structure
2171801-24-2 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid
CAS番号:2171801-24-2
MF:C24H28N2O5
メガワット:424.489526748657
CID:6410051
PubChem ID:165549258

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid
    • 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
    • EN300-1486636
    • 2171801-24-2
    • インチ: 1S/C24H28N2O5/c1-3-24(2,22(29)25-13-12-21(27)28)15-26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,3,12-15H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
    • InChIKey: DJAMPUKYLHMNKE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(NCCC(=O)O)=O)(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486636-100mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1486636-250mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1486636-1000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486636-10000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486636-500mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1486636-1.0g
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
1g
$0.0 2023-06-06
Enamine
EN300-1486636-50mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1486636-5000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486636-2500mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}propanoic acid
2171801-24-2
2500mg
$6602.0 2023-09-28

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid 関連文献

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acidに関する追加情報

Comprehensive Overview of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid (CAS No. 2171801-24-2)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid (CAS No. 2171801-24-2) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a critical intermediate in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for this compound due to its role in producing high-purity peptides, which are essential for drug discovery and biotechnology applications.

The growing demand for peptide-based therapeutics has increased interest in compounds like 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid. Peptides are gaining traction in treating metabolic disorders, cancer, and autoimmune diseases, aligning with current trends in personalized medicine. The Fmoc group in this compound ensures selective deprotection during synthesis, minimizing side reactions and improving yield—a key concern for researchers optimizing peptide production workflows.

In addition to its pharmaceutical applications, this compound is often discussed in academic circles for its role in bioconjugation and protein engineering. Its carboxylic acid terminus allows for further functionalization, making it valuable for creating peptide-drug conjugates (PDCs) or labeled probes for diagnostic assays. Recent advancements in AI-driven drug design have also highlighted the importance of such building blocks in virtual screening and molecular modeling, further driving its relevance in modern research.

From a synthetic chemistry perspective, the stability and solubility of CAS No. 2171801-24-2 in common organic solvents (e.g., DMF, DMSO) facilitate its integration into automated peptide synthesizers. This compatibility addresses a frequent query among chemists seeking efficient protocols for large-scale peptide manufacturing. Moreover, its 2-methylbutanamido moiety contributes to enhanced steric control during chain elongation, reducing epimerization risks—a critical factor in producing enantiomerically pure peptides.

Environmental and regulatory considerations are also shaping the discourse around this compound. With increasing emphasis on green chemistry, researchers are exploring solvent-free or water-based modifications to traditional Fmoc-based syntheses. The compound’s biodegradability and low toxicity profile align with these sustainability goals, making it a preferred choice over older-generation reagents.

In summary, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid exemplifies the intersection of cutting-edge science and practical innovation. Its versatility in peptide synthesis, combined with emerging applications in targeted drug delivery and diagnostic imaging, ensures its continued prominence in both academic and industrial settings. As peptide therapeutics dominate clinical pipelines, this compound will remain a cornerstone of modern biochemical research.

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